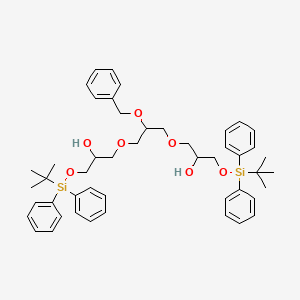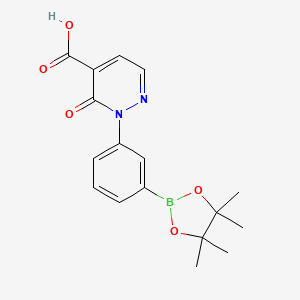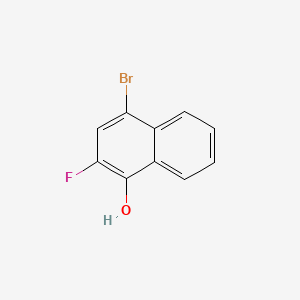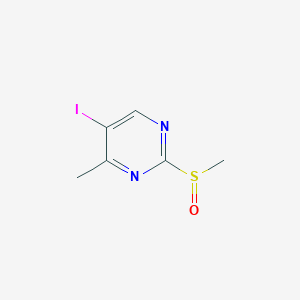
1-Boc-3-(2,4-difluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(2,4-difluorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19F2NO2 and a molecular weight of 283.31 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,4-difluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of 1-Boc-3-(2,4-difluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the 2,4-Difluorophenyl Group: This step involves the substitution of the pyrrolidine ring with a 2,4-difluorophenyl group. This can be achieved through nucleophilic aromatic substitution reactions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-3-(2,4-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Boc-3-(2,4-difluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Mechanism of Action
The mechanism of action of 1-Boc-3-(2,4-difluorophenyl)pyrrolidine depends on its specific applicationThe presence of the Boc group can influence the compound’s solubility and stability, affecting its overall activity .
Comparison with Similar Compounds
1-Boc-3-(2,4-difluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
2-(2,4-Difluorophenyl)pyrrolidine: Lacks the Boc protecting group, which can affect its reactivity and application.
1-Boc-3-(2,3-difluorophenyl)pyrrolidine: Similar structure but with different substitution pattern on the aromatic ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc group, which provides distinct advantages in synthetic applications.
Properties
Molecular Formula |
C15H19F2NO2 |
|---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
tert-butyl 3-(2,4-difluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(16)8-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI Key |
VXCGXOAQKWKPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylbenzo[g]quinazolin-4-amine](/img/structure/B13668707.png)
![2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13668724.png)
![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)





![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)
![2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)


